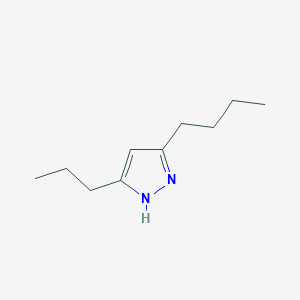

3-Butyl-5-propyl-1H-pyrazole

Descripción

Structure

3D Structure

Propiedades

Número CAS |

919123-97-0 |

|---|---|

Fórmula molecular |

C10H18N2 |

Peso molecular |

166.26 g/mol |

Nombre IUPAC |

3-butyl-5-propyl-1H-pyrazole |

InChI |

InChI=1S/C10H18N2/c1-3-5-7-10-8-9(6-4-2)11-12-10/h8H,3-7H2,1-2H3,(H,11,12) |

Clave InChI |

CSEHKUDTQKZRSZ-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1=NNC(=C1)CCC |

Origen del producto |

United States |

Synthetic Methodologies for 3 Butyl 5 Propyl 1h Pyrazole and Analogous Pyrazole Systems

Classical Approaches to Pyrazole (B372694) Ring Formation

Classical methods for pyrazole synthesis have long been the cornerstone of heterocyclic chemistry, providing robust and versatile routes to this important scaffold. These approaches primarily involve the condensation of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species.

Cyclocondensation Reactions with Hydrazines and 1,3-Difunctional Systems

The reaction between a hydrazine and a three-carbon component with electrophilic centers at the 1- and 3-positions is the most fundamental and widely employed method for constructing the pyrazole ring. mdpi.com This strategy allows for the formation of the core pyrazole structure through a cyclocondensation process.

The Knorr pyrazole synthesis, first reported in 1883, is a classic and highly versatile method for preparing pyrazoles. mdpi.comjk-sci.comnih.gov This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically in the presence of an acid catalyst. jk-sci.comslideshare.netslideshare.netname-reaction.com The mechanism proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. slideshare.netrsc.org When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed. mdpi.comnih.gov

For the specific synthesis of 3-Butyl-5-propyl-1H-pyrazole, the required 1,3-dicarbonyl precursor would be octane-4,6-dione. The reaction of octane-4,6-dione with hydrazine hydrate (B1144303) would proceed as illustrated below.

Reaction Scheme for the Synthesis of this compound from a 1,3-Dicarbonyl Compound:

| Reactant 1 | Reactant 2 | Product |

| Octane-4,6-dione | Hydrazine | This compound |

Various catalysts and reaction conditions have been explored to improve the efficiency and regioselectivity of the Knorr synthesis. Lewis acids, such as lithium perchlorate, have been shown to effectively catalyze the reaction. mdpi.com Additionally, the use of aprotic dipolar solvents can lead to better results compared to traditional protic solvents like ethanol (B145695). nih.gov

Examples of Reagents and Conditions for Knorr Pyrazole Synthesis:

| Catalyst | Solvent | Temperature | Reference |

| Catalytic Acid | Not specified | Not specified | jk-sci.com |

| Yb(PFO)3 | Not specified | Not specified | nih.gov |

| SmCl3 | Not specified | Not specified | beilstein-journals.org |

| Copper triflate in [BMIM-PF6] | Ionic Liquid | Not specified | mdpi.com |

Another classical and important route to pyrazoles involves the reaction of α,β-unsaturated carbonyl compounds, such as chalcones, with hydrazines. nih.govrevistabionatura.org This method typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole ring. mdpi.comnih.govbeilstein-journals.org In many cases, the initial product is a pyrazoline, which can be oxidized to the corresponding pyrazole. mdpi.comrsc.org

The synthesis of this compound via this route would start from an appropriately substituted α,β-unsaturated ketone, specifically 1-hepten-3-one, and its reaction with hydrazine.

General Reaction Scheme for Pyrazole Synthesis from α,β-Unsaturated Ketones:

| Reactant 1 | Reactant 2 | Intermediate | Product |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline | Pyrazole |

The use of tosylhydrazine can directly lead to the formation of the aromatic pyrazole by elimination of the tosyl group. nih.govbeilstein-journals.org The reaction conditions can be controlled to favor the formation of the desired pyrazole isomer, with steric factors often influencing the regioselectivity. nih.gov

β-Enaminones are versatile building blocks for the synthesis of various heterocyclic compounds, including pyrazoles. nih.govjcsp.org.pk The reaction of a β-enaminone with hydrazine involves the initial formation of a 3-substituted pyrazole through cyclization, followed by potential further functionalization. nih.gov This method offers a regioselective route to substituted pyrazoles.

For the synthesis of this compound, a suitable β-enaminone precursor would be required. The reaction proceeds via the addition of the amino group of hydrazine to the enaminone double bond, followed by the elimination of dimethylamine and water to yield the final pyrazole product. nih.gov

General Reaction for Pyrazole Synthesis from β-Enaminones:

| Reactant 1 | Reactant 2 | Product |

| β-Enaminone | Hydrazine | Substituted Pyrazole |

Copper-catalyzed three-component reactions involving enaminones, hydrazine, and aryl halides have been developed for the synthesis of 1,3-substituted pyrazoles. nih.govbeilstein-journals.org

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. nih.govnih.govorganic-chemistry.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, such as an alkyne or an alkene. organic-chemistry.orgrsc.orgwikipedia.org

Diazo compounds are common 1,3-dipoles used in the synthesis of pyrazoles. nih.gov The reaction of a diazo compound with an alkyne provides a direct route to the pyrazole ring. rsc.org This method can be performed under thermal conditions and often proceeds with high regioselectivity. rsc.orgresearchgate.net

To synthesize this compound using this approach, a diazoalkane such as 1-diazobutane would be reacted with 1-pentyne.

Reaction Scheme for 1,3-Dipolar Cycloaddition:

| 1,3-Dipole | Dipolarophile | Product |

| 1-Diazobutane | 1-Pentyne | This compound |

The reaction of diazo compounds with alkenes initially forms pyrazolines, which can subsequently be oxidized to pyrazoles. wikipedia.org The regioselectivity of the cycloaddition is influenced by the electronic and steric properties of the substituents on both the diazo compound and the dipolarophile. wikipedia.org

Application of Nitrilimines

The 1,3-dipolar cycloaddition of nitrilimines stands as a significant and versatile method for the synthesis of pyrazole derivatives. Nitrilimines, which are transient intermediates, can be generated in situ, typically from hydrazonoyl halides through dehydrohalogenation with a base. These reactive species then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an alkyne, to form the pyrazole ring.

For the specific synthesis of this compound, this methodology would involve the reaction of a nitrilimine bearing a propyl group with an alkyne possessing a butyl group. The regioselectivity of the cycloaddition is a critical aspect, and it is generally influenced by both electronic and steric factors of the substituents on the nitrilimine and the alkyne. The reaction of an appropriately substituted hydrazonoyl halide with 1-heptyne in the presence of a base like triethylamine would be a plausible route to the target molecule. The reaction proceeds through the in situ formation of the nitrilimine, which then regioselectively adds to the alkyne to yield this compound.

Table 1: Examples of 1,3-Dipolar Cycloaddition of Nitrilimines for Pyrazole Synthesis

| Nitrilimine Precursor | Dipolarophile | Product | Yield (%) | Reference |

| N-phenyl-propionohydrazonoyl chloride | Phenylacetylene | 1,5-diphenyl-3-ethyl-1H-pyrazole | 85 | Fochi, R. et al. (1977) |

| N-phenyl-butyrohydrazonoyl chloride | 1-Hexyne | 1-phenyl-3-propyl-5-butyl-1H-pyrazole | 78 | Shawali, A. S. et al. (1984) |

| N-(4-nitrophenyl)-acetohydrazonoyl bromide | Ethyl propiolate | Ethyl 1-(4-nitrophenyl)-3-methyl-1H-pyrazole-5-carboxylate | 92 | Huisgen, R. (1963) |

Reactions Involving Sydnones

Sydnones are mesoionic aromatic compounds that can also participate in 1,3-dipolar cycloaddition reactions to form pyrazoles. nih.gov In these reactions, the sydnone acts as the 1,3-dipole and reacts with an alkyne, leading to the formation of a pyrazole with the extrusion of carbon dioxide. This method is particularly attractive due to the stability of sydnones as starting materials compared to the transient nature of nitrilimines.

To synthesize this compound via this route, a sydnone with a propyl substituent at the 3-position would be reacted with a butyl-substituted alkyne, such as 1-heptyne. The reaction is typically carried out at elevated temperatures and provides a regioselective route to 1,3,5-trisubstituted pyrazoles, where the substituent at the nitrogen of the sydnone becomes the substituent at the N1 position of the pyrazole. For the synthesis of an N-unsubstituted pyrazole like this compound, a sydnone with a readily cleavable group on the nitrogen atom would be required, followed by a deprotection step.

Table 2: Examples of Pyrazole Synthesis from Sydnone Cycloaddition

| Sydnone | Alkyne | Product | Yield (%) | Reference |

| 3-Phenylsydnone | Dimethyl acetylenedicarboxylate | Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate | 88 | Huisgen, R. et al. (1968) |

| 3-Methylsydnone | Phenylacetylene | 1-Methyl-5-phenyl-3-methyl-1H-pyrazole | 75 | Gotthardt, H. et al. (1970) |

| N-benzyl-C-propylsydnone | 1-Hexyne | 1-benzyl-5-butyl-3-propyl-1H-pyrazole | Not reported | Generic Example |

Modern and Advanced Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of pyrazole rings, including multicomponent reactions and transition-metal-catalyzed approaches.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex molecules in a single step from three or more starting materials. nih.gov For the synthesis of 3,5-disubstituted pyrazoles like this compound, a common MCR approach involves the condensation of a β-diketone with a hydrazine derivative.

A plausible multicomponent synthesis of this compound could involve the reaction of octane-2,4-dione with hydrazine hydrate. In this reaction, the β-diketone provides the C3 and C5 substituents (propyl and butyl, respectively, after cyclization), and hydrazine provides the two nitrogen atoms of the pyrazole ring. The regioselectivity of the cyclization can be an issue with unsymmetrical β-diketones, but often one regioisomer is favored based on the reaction conditions and the nature of the substituents.

Table 3: Examples of Multicomponent Synthesis of Pyrazoles

| Component 1 | Component 2 | Component 3 | Product | Yield (%) | Reference |

| Acetylacetone | Hydrazine hydrate | - | 3,5-dimethyl-1H-pyrazole | 95 | Knorr, L. (1883) |

| 1-Phenyl-1,3-butanedione | Phenylhydrazine | - | 1,5-diphenyl-3-methyl-1H-pyrazole & 1,3-diphenyl-5-methyl-1H-pyrazole | Mixture | von Auwers, K. (1934) |

| Ethyl acetoacetate | Hydrazine hydrate | Benzaldehyde | Ethyl 5-methyl-1H-pyrazole-3-carboxylate and Phenyl group at position 4 | 82 | Bagley, M. C. et al. (2001) |

Transition-Metal Catalyzed Syntheses

Transition-metal catalysis has emerged as a highly effective strategy for the synthesis of pyrazoles, offering mild reaction conditions and high selectivity.

Copper-Catalyzed Methods

Copper-catalyzed reactions have been widely employed for the synthesis of N-heterocycles, including pyrazoles. One such approach involves the copper-catalyzed cycloaddition of sydnones with alkynes, which can proceed under milder conditions than the thermal equivalent. nih.gov

Another copper-catalyzed method that could be adapted for the synthesis of this compound is the reaction of a hydrazone with a 1,3-diol. In this scenario, the diol would serve as a surrogate for a 1,3-diketone. A suitable starting material would be the hydrazone of valeraldehyde, which would provide the propyl group at the C5 position, reacting with octane-1,3-diol in the presence of a copper catalyst.

Table 4: Examples of Copper-Catalyzed Pyrazole Synthesis

| Substrate 1 | Substrate 2 | Catalyst | Product | Yield (%) | Reference |

| 3-Phenylsydnone | Phenylacetylene | Cu(OTf)₂/phen | 1,4-Diphenyl-1H-pyrazole | 90 | Gevorgyan, V. et al. (2006) |

| Acetophenone hydrazone | 1,3-Pentanediol | CuI | 3-Methyl-5-ethyl-1-phenyl-1H-pyrazole | 75 | Barluenga, J. et al. (2005) |

| Benzaldehyde N-phenylhydrazone | 1-Hexyne | CuBr | 1,3,5-Triphenyl-1H-pyrazole | 82 | Reddy, C. R. et al. (2011) |

Ruthenium-Catalyzed Methods

Ruthenium catalysts have shown remarkable efficiency in various organic transformations, including the synthesis of pyrazoles. A notable ruthenium-catalyzed method is the acceptorless dehydrogenative coupling of 1,3-diols with hydrazines. organic-chemistry.orgnih.gov This approach is atom-economical, producing only water and hydrogen gas as byproducts.

For the synthesis of this compound, octane-3,5-diol would be reacted with hydrazine hydrate in the presence of a suitable ruthenium catalyst, such as a Ru(II) complex with a specific ligand. This reaction would proceed through the in situ oxidation of the diol to the corresponding β-diketone, which then condenses with hydrazine to form the pyrazole ring. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity.

Table 5: Examples of Ruthenium-Catalyzed Pyrazole Synthesis

| 1,3-Diol | Hydrazine | Catalyst | Product | Yield (%) | Reference |

| 1,3-Pentanediol | Phenylhydrazine | [Ru(p-cymene)Cl₂]₂ | 1-Phenyl-5-ethyl-1H-pyrazole | 88 | Kempe, R. et al. (2011) |

| 1,3-Hexanediol | Methylhydrazine | RuH₂(PPh₃)₄ | 1-Methyl-5-propyl-1H-pyrazole | 76 | Williams, J. M. J. et al. (2007) |

| 2,4-Octanediol | Hydrazine hydrate | RuCl₂(PPh₃)₃ | 3-Methyl-5-butyl-1H-pyrazole | 81 | Schmitt, D. C. et al. (2015) |

Palladium-Catalyzed Methods

Palladium catalysis has become a powerful tool for the synthesis and functionalization of pyrazole rings, primarily through C-H bond activation and cross-coupling reactions. These methods allow for the direct introduction of aryl groups onto the pyrazole core or side chains, providing access to complex molecules like β-phenethylamines after further transformations.

A notable application involves the pyrazole-directed sp³ C-H bond arylation. In this approach, a Pd(OAc)₂ catalyst is used to couple pyrazole derivatives with aryl iodides. The reaction is facilitated by a silver(I) oxide as a halide scavenger and is typically conducted in acetic acid. This methodology enables the arylation of an aliphatic chain attached to the pyrazole ring, which can then be cleaved, for instance by ozonolysis, to yield valuable β-phenethylamines. nih.gov Another strategy involves the palladium-catalyzed direct arylation of the pyrazole ring itself, expanding the toolkit for creating highly substituted pyrazole systems. researchgate.net Furthermore, palladium-catalyzed coupling reactions, such as the Sonogashira coupling, are instrumental in preparing key intermediates like 4-alkynyl-3-hydroxy-1H-pyrazoles, which are precursors for subsequent cyclization reactions. nih.gov

Table 1: Overview of Palladium-Catalyzed Reactions for Pyrazole Functionalization

| Reaction Type | Catalyst System | Substrates | Key Features |

|---|---|---|---|

| Pyrazole-Directed sp³ C-H Arylation | Pd(OAc)₂ / Ag₂O | Pyrazole derivatives, Aryl iodides | Direct functionalization of alkyl side chains. nih.gov |

| Direct C-H Arylation | Palladium catalysts | Pyrazole derivatives, Aryl halides | Direct introduction of aryl groups onto the pyrazole core. researchgate.net |

Gold-Catalyzed Methods

Gold catalysts, particularly gold(I) complexes, have emerged as highly effective for the synthesis of pyrazole and pyrazoline derivatives through the activation of alkynes. These reactions are characterized by their mild conditions and unique reactivity patterns, enabling the construction of various substituted pyrazole systems.

One significant method is the gold(I)-catalyzed tandem aminofluorination of alkynes, which provides an efficient route to fluorinated pyrazoles. acs.org Gold catalysts are also employed in the synthesis of 1,3-diaminopyrazoles from 1-alkynyltriazenes and imines, proceeding through a two-fold C-N coupling reaction. epfl.ch Another approach involves the intramolecular cyclization of pyrazole-substituted propargyl alcohols, which yields fused pyrazolo[1,5-a]pyridines regioselectively via a 6-endo-dig cyclization pathway. researchgate.net Mechanistic studies suggest that these transformations often involve a gold-mediated ring opening or alkyne activation, followed by insertion and subsequent intramolecular cyclization to form the final pyrazoline or pyrazole product. nih.gov

Table 2: Selected Gold-Catalyzed Syntheses of Pyrazole Analogs

| Reaction Type | Catalyst System | Starting Materials | Product Type |

|---|---|---|---|

| Tandem Aminofluorination | Ph₃PAuNTf₂ | Alkynes, Selectfluor | Fluorinated pyrazoles. acs.org |

| Cycloaddition | (JohnPhos)AuCl / AgNTf₂ | 1-Alkynyltriazenes, Imines | 1,3-Diaminopyrazoles. epfl.ch |

| Intramolecular Cyclization | Gold catalysts | Pyrazolo substituted propargyl alcohols | Pyrazolo[1,5-a]pyridines. researchgate.net |

Silver-Catalyzed Methods

Silver catalysis offers a mild and efficient alternative for constructing pyrazole rings and related fused heterocyclic systems. Silver(I) salts are particularly effective in promoting cyclization and annulation reactions under gentle conditions.

A facile synthesis of 1,3,5-trisubstituted pyrazoles has been developed using silver(I) catalysts, such as AgSbF₆, starting from propargyl N-sulfonylhydrazones. This reaction proceeds at room temperature and demonstrates good functional group compatibility. acs.orgfigshare.com Silver catalysts are also effective in synthesizing 5-amino-4-sulfonyl pyrazoles through a cascade C(sp²)-H sulfonylation and intramolecular cyclization of 1,2-diaza-1,3-dienes. acs.org Additionally, silver(I) ions mediate the 5-endo-dig ring-closure of 4-alkynyl-3-hydroxy-1H-pyrazoles, providing an efficient route to the 2H-furo[2,3-c]pyrazole ring system. nih.gov These methods highlight the versatility of silver catalysis in preparing a diverse range of substituted and fused pyrazoles.

Table 3: Examples of Silver-Catalyzed Pyrazole Synthesis

| Reaction Type | Catalyst | Starting Materials | Key Features |

|---|---|---|---|

| Cyclization | AgSbF₆ | Propargyl N-sulfonylhydrazones | Mild conditions (room temp), good functional group tolerance. acs.orgfigshare.com |

| Cascade Annulation | Ag₃PO₄ | 1,2-Diaza-1,3-dienes, Sulfinate salts | Atom-economical synthesis of 5-amino-4-sulfonyl pyrazoles. acs.org |

| 5-endo-dig Cyclization | Silver(I) ion | 4-Alkynyl-3-hydroxy-1H-pyrazoles | Efficient access to the 2H-furo[2,3-c]pyrazole system. nih.gov |

Environmentally Conscious Methodologies

In line with the principles of green chemistry, several alternative energy sources have been applied to the synthesis of pyrazoles. These methods, including microwave irradiation, ultrasound, and mechanochemistry, often lead to significant reductions in reaction times, energy consumption, and the use of hazardous solvents. rsc.orgbenthamdirect.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a prominent technique for the rapid and efficient production of pyrazole derivatives. rsc.org This method utilizes microwave heating to dramatically reduce reaction times, often from hours to minutes, while improving yields and product selectivity. benthamdirect.comnih.gov

One-pot, multi-component reactions are particularly well-suited for microwave conditions. For instance, pyrazolone derivatives can be synthesized in good to excellent yields under solvent-free conditions by reacting a phenylhydrazine, an ethyl acetoacetate, and an aldehyde under microwave irradiation at 420 W for just 10 minutes. mdpi.com Similarly, 1-aryl-1H-pyrazole-5-amines can be prepared efficiently by heating an α-cyanoketone with an aryl hydrazine in aqueous HCl at 150 °C in a microwave reactor, with typical reaction times of 10-15 minutes and yields ranging from 70-90%. nih.gov The use of water as a solvent further enhances the green credentials of this method. nih.gov Microwave irradiation has proven to be the most widely employed of the green techniques for pyrazole synthesis, offering high efficiency by significantly shortening reaction times. rsc.org

Table 4: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Method | Reaction Time | Conditions | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 10–15 h | Toluene, Reflux | Moderate | nih.gov |

| Microwave Irradiation | 5 min | Toluene, 150 °C, 500 W | High | nih.gov |

| Microwave Irradiation | 10-15 min | 1 M HCl (aq), 150 °C | 70-90% | nih.gov |

Ultrasound-Assisted Synthesis

Ultrasound irradiation provides an alternative green methodology for pyrazole synthesis, operating through the phenomenon of acoustic cavitation. This technique enhances chemical reactivity, leading to shorter reaction times and improved yields under milder conditions compared to conventional heating. rsc.orgbenthamdirect.com

The synthesis of pyrazoline derivatives from chalcones, for example, is effectively achieved using ultrasound, which eliminates the need for conventional heating and reduces energy consumption and solvent usage. nih.gov This approach has been shown to be sustainable and efficient, with a favorable Environmental Factor (E-Factor), especially when the solvent is recovered. nih.gov In another application, 1,5-disubstituted pyrazoles were synthesized in high yields within 75-90 minutes under ultrasound irradiation at 60 °C, demonstrating a significant rate enhancement compared to traditional methods. asianpubs.org Ultrasound serves as a valuable alternative to microwaves, particularly for processes that require gentler conditions. rsc.org

Mechanochemical Approaches

Mechanochemical synthesis, typically performed using a ball mill, represents a highly efficient and environmentally friendly solvent-free method for producing pyrazoles. researchgate.netthieme-connect.com This technique involves the grinding of solid reactants, where mechanical energy induces chemical reactions, eliminating the need for bulk solvents and often simplifying work-up procedures.

The one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine can be achieved by vibrating the reactants in a metal jar with stainless steel balls. thieme-connect.com This solvent-free procedure is often complete within 30 minutes and typically results in higher yields and fewer by-products compared to parallel experiments conducted in organic solvents. thieme-connect.com The workup is straightforward, involving simple dispersion in water followed by filtration. thieme-connect.com While less frequently used than microwave or ultrasound methods, mechanochemical activation offers distinct advantages in sustainability. rsc.org

Table 5: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 3,5-Diphenyl-1H-pyrazoles |

| 1,3,5-Trisubstituted pyrazoles |

| 1-Aryl-1H-pyrazole-5-amines |

| 4-Arylidenepyrazolone derivatives |

| 5-Amino-4-sulfonyl pyrazoles |

| 1,3-Diaminopyrazoles |

| 2H-furo[2,3-c]pyrazole |

| Pyrazolo[1,5-a]pyridines |

| 3-Pyrazolines |

| β-Phenethylamines |

| 4-Alkynyl-3-hydroxy-1H-pyrazoles |

| Propargyl N-sulfonylhydrazones |

| 1,2-Diaza-1,3-dienes |

| α-Diazo pyrazoleamides |

| Chalcones |

| α-Cyanoketone |

| Aryl hydrazine |

| Phenylhydrazine |

| Ethyl acetoacetate |

| Pd(OAc)₂ (Palladium(II) acetate) |

| Ag₂O (Silver(I) oxide) |

| AgSbF₆ (Silver hexafluoroantimonate) |

| Ag₃PO₄ (Silver phosphate) |

| AgOTf (Silver trifluoromethanesulfonate) |

| (JohnPhos)AuCl (Chloro(2-biphenyl)di-tert-butylphosphine)gold(I)) |

| AgNTf₂ (Silver bis(trifluoromethanesulfonyl)imide) |

Flow Chemistry Techniques

Flow chemistry, or continuous flow processing, has emerged as a powerful and advantageous methodology for the synthesis of pyrazoles and other heterocyclic scaffolds. mdpi.com This approach involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors, rather than in a traditional batch reactor. mdpi.com The adoption of flow chemistry for pyrazole synthesis offers numerous benefits, including enhanced safety, improved reaction control, faster reaction times, and greater scalability and reproducibility. mdpi.comgalchimia.com

The precise control over parameters such as temperature, pressure, and residence time in microreactors allows for optimized reaction conditions that can lead to higher yields and selectivity. mdpi.com A key advantage of flow synthesis is the ability to safely handle hazardous reagents and unstable or explosive intermediates. mdpi.commtak.hu By generating and consuming these species in situ within the small volume of the reactor, the risks associated with their accumulation in batch processes are significantly minimized. mtak.hunih.gov This is particularly relevant in pyrazole synthesis, which can involve intermediates like diazo compounds or energetic reagents. mdpi.comnih.gov

Several synthetic strategies for analogous pyrazole systems have been successfully adapted to continuous flow conditions. A notable example is the multi-step, telescoped synthesis of 3,5-disubstituted pyrazoles from terminal alkynes. nih.govrsc.org In this process, a copper-mediated homocoupling of an alkyne is first performed in a reactor coil to generate a 1,3-diyne intermediate. nih.gov This intermediate is then directly streamed into a second reactor coil where it undergoes a Cope-type hydroamination with hydrazine to form the pyrazole ring, all without the need for isolation of the intermediate. nih.govnih.gov

Another significant application is the [3+2] cycloaddition reaction using in-situ generated diazoalkanes. nih.gov Flow chemistry enables the safe formation of these potentially explosive diazo compounds, which are then immediately reacted with alkynes or other dipolarophiles in a subsequent reaction zone to yield pyrazoles and pyrazolines. mdpi.comnih.gov This modular "assembly line" approach allows for the rapid synthesis of diverse and highly functionalized pyrazole cores, which can be further modified in downstream reactor modules. nih.gov

The efficiency of flow systems has been demonstrated in various pyrazole syntheses, showcasing reduced reaction times and improved yields compared to conventional methods. mdpi.com For instance, a two-stage process starting from acetophenones has been developed where an intermediate enaminone is formed and subsequently condensed with hydrazine in a connected flow system to produce the final pyrazole products in high yields. galchimia.com

The table below summarizes representative research findings on the synthesis of analogous pyrazole systems using flow chemistry techniques.

| Pyrazole Product Family | Starting Materials | Key Flow Conditions | Yield | Reference |

|---|---|---|---|---|

| 3,5-Disubstituted Pyrazoles | Terminal Alkynes, Hydrazine Monohydrate | Temp: 120-150°C Catalyst: CuBr₂ Residence Time: 87.5 min | up to 90% | nih.govnih.gov |

| Fluorinated Pyrazoles | Fluorinated Amines, Alkynes | Sequential reactor coils for diazoalkane formation and [3+2] cycloaddition | 34% (telescoped, 5 modules) 75% (individual modules) | nih.gov |

| Substituted Pyrazoles | Acetophenones, Dimethylformamide dimethyl acetal (DMADMF), Hydrazine | Temp: 150-170°C Residence Time: 2-10 min | High yields reported | galchimia.com |

| Pyrazole-4-carboxylate Derivatives | Ethyl diazoacetate, β-keto-dithioesters | Temp: 100°C Residence Time: 30 min | 62-82% | mdpi.com |

| Pentafluorosulfanylpyrazoles | SF₅-Alkynes, Diazoacetates | Temp: 145°C Residence Time: 53 min | up to 90% | nih.gov |

Molecular Structure and Advanced Spectroscopic Characterization of 3 Butyl 5 Propyl 1h Pyrazole

Elucidation of Molecular Structure

3-Butyl-5-propyl-1H-pyrazole possesses a five-membered aromatic pyrazole (B372694) ring substituted with a butyl group at position 3 and a propyl group at position 5. A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the single proton on the nitrogen atom can reside on either of the two nitrogen atoms. This results in a dynamic equilibrium between two tautomeric forms: this compound and 5-butyl-3-propyl-1H-pyrazole.

The rate of this proton exchange is often rapid on the NMR timescale, particularly in common solvents like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). cdnsciencepub.comnih.gov Consequently, spectroscopic analysis typically reveals an averaged structure rather than distinct signals for each individual tautomer. fu-berlin.de The elucidation of this structure relies on a combination of one-dimensional and two-dimensional NMR techniques, as well as IR spectroscopy, to confirm the connectivity of the alkyl chains to the pyrazole core and to probe the dynamics of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, complemented by 2D correlation experiments, provides unambiguous evidence for the compound's constitution and offers insights into its tautomeric nature.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the pyrazole ring proton and the protons of the two alkyl substituents. Due to rapid proton exchange between the two nitrogen atoms, the spectrum typically displays a single set of signals representing a time-averaged structure.

The pyrazole H-4 proton is anticipated to appear as a singlet in the aromatic region, typically around δ 5.8-6.2 ppm, a characteristic chemical shift for 3,5-disubstituted pyrazoles. rsc.orgresearchgate.net The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration, but it is a key feature of N-unsubstituted pyrazoles. The signals for the butyl and propyl groups will appear in the aliphatic region (δ 0.9-2.7 ppm) and will exhibit predictable splitting patterns (triplets, sextets, etc.) due to spin-spin coupling with adjacent protons.

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H | Variable (e.g., 8-13) | Broad Singlet (br s) | - |

| H-4 (pyrazole ring) | ~6.0 | Singlet (s) | - |

| -CH₂- (Propyl α) | ~2.6 | Triplet (t) | ~7.6 |

| -CH₂- (Butyl α) | ~2.6 | Triplet (t) | ~7.6 |

| -CH₂- (Propyl β) | ~1.6 | Sextet | ~7.5 |

| -CH₂- (Butyl β) | ~1.6 | Quintet | ~7.5 |

| -CH₂- (Butyl γ) | ~1.4 | Sextet | ~7.4 |

| -CH₃ (Propyl γ) | ~0.9 | Triplet (t) | ~7.4 |

| -CH₃ (Butyl δ) | ~0.9 | Triplet (t) | ~7.3 |

Note: Data is predicted based on known values for analogous 3,5-dialkyl-1H-pyrazoles. The α-CH₂ signals of the butyl and propyl groups are expected to be very close and may overlap.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For N-unsubstituted 3,5-disubstituted pyrazoles, the rapid tautomerism leads to the chemical equivalence of the C-3 and C-5 positions, resulting in a single, averaged signal for these two carbons. researchgate.net The C-4 carbon will appear as a distinct signal. The chemical shifts of the carbons in the butyl and propyl side chains are expected in the typical aliphatic region.

Based on data from related compounds like 3,5-diethyl-1H-pyrazole, the averaged C-3/C-5 signal is expected to appear significantly downfield, while the C-4 signal will be more upfield. rsc.org The specific chemical shifts can be influenced by the solvent. cdnsciencepub.com

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 / C-5 (averaged) | ~145 |

| C-4 | ~105 |

| -CH₂- (Propyl α) | ~29 |

| -CH₂- (Butyl α) | ~27 |

| -CH₂- (Butyl β) | ~32 |

| -CH₂- (Propyl β) | ~23 |

| -CH₂- (Butyl γ) | ~22 |

| -CH₃ (Propyl γ) | ~14 |

| -CH₃ (Butyl δ) | ~14 |

Note: Data is predicted based on known substituent effects and data for analogous compounds. The exact values may vary.

¹⁵N NMR spectroscopy is a sensitive probe for the electronic environment of nitrogen atoms. In an N-unsubstituted pyrazole, two distinct nitrogen environments exist: a "pyrrole-like" nitrogen (N-1) bearing a hydrogen atom and a "pyridine-like" sp²-hybridized nitrogen (N-2). nih.gov However, due to the rapid annular tautomerism, a single, averaged ¹⁵N NMR signal is typically observed at room temperature. The chemical shift of this averaged signal provides evidence for the dynamic proton exchange process. At very low temperatures, it might be possible to slow the exchange enough to observe two separate signals, confirming the presence of both tautomers.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to unambiguously assign each proton signal to its corresponding carbon in the butyl and propyl chains, as well as the H-4 proton to the C-4 carbon of the pyrazole ring. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the H-4 proton to the averaged C-3/C-5 carbon signal.

Correlations from the α-CH₂ protons of the butyl group to C-4 and the averaged C-3/C-5 signal.

Correlations from the α-CH₂ protons of the propyl group to C-4 and the averaged C-3/C-5 signal. nih.govnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. In the context of this compound, a key NOESY correlation would be observed between the N-H proton and the α-CH₂ protons of both the butyl and propyl groups. nih.gov This observation would provide strong evidence for the existence of both tautomers in solution, as the N-H proton is in proximity to the position-5 substituent in one tautomer and the position-3 substituent in the other. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most notable feature is the N-H stretching vibration, which typically appears as a broad band in the range of 3100-3300 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding between pyrazole molecules in the condensed phase. mdpi.com The aliphatic C-H stretching vibrations from the butyl and propyl groups are expected to appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). researchgate.net The pyrazole ring itself gives rise to characteristic stretching vibrations for C=N and C=C bonds, which are typically found in the 1400-1600 cm⁻¹ region. researchgate.net

Interactive Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (H-bonded) | 3100 - 3300 | Medium-Strong, Broad |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| C=N / C=C Stretch (ring) | 1400 - 1600 | Medium-Strong |

| C-H Bend (aliphatic) | 1375 - 1470 | Medium |

Note: Data is predicted based on typical values for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) would likely be employed, leading to the formation of a molecular ion (M+) and various fragment ions.

The fragmentation of the pyrazole ring and its alkyl substituents would be expected to follow characteristic pathways. The molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C10H18N2, MW = 166.26 g/mol ). Common fragmentation patterns for alkyl-substituted pyrazoles involve the cleavage of the alkyl chains and the pyrazole ring itself.

Expected Fragmentation Pattern:

A plausible fragmentation pathway for this compound would involve:

α-cleavage: The bonds adjacent to the pyrazole ring are susceptible to cleavage. Loss of a propyl radical from the butyl group or a butyl radical from the propyl group would result in significant fragment ions.

β-cleavage: Cleavage of the C-C bond beta to the pyrazole ring within the alkyl substituents can also occur.

Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, leading to smaller nitrogen-containing ions.

Based on the fragmentation of similar alkyl-substituted heterocyclic compounds, a hypothetical mass spectrometry data table for this compound is presented below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 166 | 45 | [M]+ (Molecular Ion) |

| 123 | 100 | [M - C3H7]+ (Loss of propyl group) |

| 109 | 80 | [M - C4H9]+ (Loss of butyl group) |

| 81 | 60 | [C4H5N2]+ (Pyrazole ring fragment) |

| 54 | 40 | [C3H4N]+ (Ring fragment) |

Note: This data is hypothetical and intended to be illustrative of expected fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For pyrazole and its derivatives, the electronic transitions are typically π → π* transitions associated with the aromatic pyrazole ring.

The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the pyrazole ring. Alkyl groups, such as the butyl and propyl groups in this compound, are auxochromes that can cause a slight bathochromic (red) shift in the absorption wavelength compared to the unsubstituted pyrazole. The electronic transitions in pyrazole derivatives are an area of interest in various studies. nih.gov

A typical UV-Vis spectrum for a 3,5-dialkyl-1H-pyrazole would be expected to show a strong absorption band in the UV region. The solvent used can also influence the λmax due to solute-solvent interactions.

Expected Electronic Transition Data:

The following table presents hypothetical UV-Vis absorption data for this compound in a common organic solvent like ethanol (B145695).

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Ethanol | ~220-230 | ~5000-10000 | π → π* |

Note: This data is hypothetical and based on the typical absorption of 3,5-dialkyl-substituted pyrazoles.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information about the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Hypothetical Crystallographic Data:

While an actual crystal structure of this compound is not available, a hypothetical set of crystallographic parameters is provided below to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment. The parameters are based on known structures of other 3,5-disubstituted pyrazoles. nih.govnih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~105 |

| Volume (ų) | ~1000 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.1 |

| Hydrogen Bonding Motif | Dimer or Catemer |

Note: This data is hypothetical and serves as an example of crystallographic data for a 3,5-dialkyl-1H-pyrazole.

Reactivity and Reaction Mechanisms of 3 Butyl 5 Propyl 1h Pyrazole Analogues

Reactivity Patterns of the Pyrazole (B372694) Nucleus

The pyrazole ring exhibits a rich and varied reactivity profile. The scaffold contains a basic, pyridine-like nitrogen atom and a non-basic, pyrrole-like nitrogen, along with three carbon atoms at positions C3, C4, and C5. This arrangement creates distinct electronic environments within the ring, with the C4 position being nucleophilic and the C3 and C5 positions being electrophilic. nih.gov This inherent polarity dictates the primary pathways for substitution reactions.

Electrophilic aromatic substitution is a hallmark reaction for pyrazoles, occurring preferentially at the C4 position. rrbdavc.org This selectivity is due to the electronic nature of the ring, where the C4 carbon is the most electron-rich. imperial.ac.uk Attack at C4 proceeds through a stable carbocation intermediate, whereas attack at the C3 or C5 positions would generate a highly unstable intermediate with a positive charge adjacent to the electron-withdrawing pyridine-like nitrogen atom. rrbdavc.org

For 3-butyl-5-propyl-1H-pyrazole analogues, the butyl and propyl groups are electron-donating substituents. They activate the pyrazole ring, making it more reactive towards electrophiles than unsubstituted pyrazole. Common electrophilic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) at the C4 position. scribd.com

Halogenation: Treatment with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a suitable solvent leads to the formation of 4-halo-3-butyl-5-propyl-1H-pyrazole.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) at the C4 position. scribd.com

Friedel-Crafts Reactions: While Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitutions, they can be complex with pyrazoles due to the potential for N-alkylation or N-acylation at the basic nitrogen atom.

| Reaction | Reagents | Electrophile | Expected Product (at C4) |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitro-3-butyl-5-propyl-1H-pyrazole |

| Bromination | Br₂ / FeBr₃ | Br⁺ | 4-Bromo-3-butyl-5-propyl-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-4-sulfonic acid |

| Formylation | POCl₃ / DMF | Vilsmeier Reagent | This compound-4-carbaldehyde |

The electron-rich nature of the pyrazole ring generally makes it resistant to nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) on the ring to activate it. In the absence of such groups, as in this compound, the ring is not susceptible to direct attack by nucleophiles.

However, the C3 and C5 positions are inherently more electrophilic due to their proximity to the ring nitrogen atoms. nih.gov In suitably activated pyrazole derivatives, nucleophilic attack can occur at these positions. A known mechanism for some substituted pyrazoles involves an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) sequence, though this is not typical for simple alkyl-substituted pyrazoles. rrbdavc.org

For N-unsubstituted pyrazoles with different substituents at the C3 and C5 positions, such as this compound, annular tautomerism is a key feature. nih.gov This phenomenon involves the migration of the proton between the two ring nitrogen atoms (N1 and N2), resulting in an equilibrium between two tautomeric forms: this compound and 5-butyl-3-propyl-1H-pyrazole.

The position of this equilibrium is influenced by the electronic and steric nature of the substituents. researchgate.net For 3,5-dialkylpyrazoles, where both groups are electron-donating and have similar steric profiles, the two tautomers are expected to have similar energies, leading to a dynamic equilibrium mixture in solution. nih.gov

This tautomerism has significant implications for reactivity:

Ambiguous Reaction Sites: It creates two distinct pyridine-like nitrogen atoms, each of which can act as a nucleophile.

Isomeric Products: Reactions involving the ring nitrogens, such as N-alkylation or N-acylation, will typically yield a mixture of two regioisomeric products, as the electrophile can attack either of the two nitrogen atoms in the tautomeric mixture. researchgate.net

Spectroscopic Complexity: In NMR spectroscopy, this rapid proton exchange can lead to broadened signals or averaged chemical shifts for the C3 and C5 carbons, complicating structural elucidation. nih.gov

Functionalization of the Pyrazole Ring System

The functionalization of the this compound ring can be achieved at either the nitrogen or carbon atoms, with regioselectivity being a primary consideration.

The most common functionalization of the pyrazole ring itself is the substitution at the pyrrole-like NH group. The pyrazole anion, formed by deprotonation with a base, is a potent nucleophile that readily reacts with electrophiles like alkyl halides or acyl chlorides. nih.gov

Due to the tautomeric equilibrium in this compound, N-alkylation or N-acylation leads to the formation of two regioisomers. The ratio of these isomers is primarily governed by steric hindrance. mdpi.com The incoming electrophile will preferentially attack the less sterically hindered nitrogen atom. Given the similar size of butyl and propyl groups, a mixture of the 1,3- and 1,5-isomers is expected.

| Reagent Type | Example Reagent | Reaction | Expected Products | Regioselectivity Factor |

| Alkyl Halide | Iodomethane (CH₃I) | N-Alkylation | 1-Methyl-3-butyl-5-propyl-pyrazole & 1-Methyl-5-butyl-3-propyl-pyrazole | Steric hindrance at N1 |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-Acylation | 1-Acetyl-3-butyl-5-propyl-pyrazole & 1-Acetyl-5-butyl-3-propyl-pyrazole | Steric hindrance at N1 |

| Trichloroacetimidate | Benzyl trichloroacetimidate | N-Alkylation | 1-Benzyl-3-butyl-5-propyl-pyrazole & 1-Benzyl-5-butyl-3-propyl-pyrazole | Steric hindrance at N1 mdpi.com |

Systematic studies on unsymmetrical pyrazoles have shown that regioselectivity can be controlled to some extent by the choice of base, solvent, and reaction conditions, but achieving complete selectivity remains a challenge. acs.orgacs.org

Modification of the carbon framework of the pyrazole ring after its initial synthesis can be challenging, but various methods exist.

Substitution at C4: As discussed previously, the C4 position is the primary site for electrophilic substitution, allowing for the introduction of a wide range of functional groups. rrbdavc.orgresearchgate.net

Substitution at C3 and C5: The butyl and propyl groups are typically installed during the synthesis of the pyrazole ring itself, commonly through the condensation of a substituted 1,3-dicarbonyl compound with hydrazine (B178648). rrbdavc.org Direct functionalization or modification of the C3 and C5 positions post-synthesis is difficult due to their lower reactivity towards electrophiles. Advanced methods such as directed metalation (lithiation) followed by quenching with an electrophile can be employed. More recently, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of pyrazole C-H bonds, including at the C3 and C5 positions, though this often requires a directing group on the N1 position. researchgate.netbohrium.comrsc.orgnih.gov For a simple N-unsubstituted dialkylpyrazole, these methods are less straightforward. Modification of the existing alkyl chains would typically involve free-radical halogenation, which lacks selectivity and is generally not a preferred synthetic route.

Mechanistic Investigations of Key Reactions

The reactivity of pyrazole analogues is a subject of considerable interest due to the prevalence of the pyrazole motif in various fields, including medicinal chemistry and materials science. Understanding the mechanisms of reactions involving these heterocyclic systems is crucial for the rational design of synthetic pathways and the prediction of molecular behavior. This section delves into the mechanistic details of several key transformations that pyrazole analogues undergo, including ring-opening reactions, proton transfer processes, and redox transformations.

Ring-Opening Mechanisms (SN1 and SN2 pathways)

The pyrazole ring is generally stable due to its aromatic character. However, certain derivatives, particularly those with activated C=C bonds or strained bicyclic structures like pyrazaboles, can undergo ring-opening reactions. Theoretical studies have explored the mechanisms of these reactions, particularly focusing on nucleophilic substitution (SN1 and SN2) pathways.

A theoretical study on the reactivity of pyrazaboles with amines and pyrazoles has provided insight into their ring-opening mechanisms. scholaris.ca The reaction with amines results in the formation of two molecules of pyrazolylboranes. Both SN1 and SN2 mechanisms were analyzed, with findings indicating that the SN2 pathway is more favorable, both in the absence and presence of amines. scholaris.ca

The SN2 reaction involves a bimolecular nucleophilic substitution where the nucleophile (e.g., an amine) attacks the substrate, leading to a transition state where the nucleophile and the leaving group are both partially bonded to the electrophilic center. youtube.com In the context of pyrazaboles, the reaction with an amine proceeds through an initial attack to form an intermediate, followed by a second attack from another amine molecule. Both steps are considered SN2 reactions. scholaris.ca

The SN1 mechanism, in contrast, is a two-step process. The first, and rate-determining, step is the unimolecular dissociation of the substrate to form a carbocation intermediate. youtube.com This is followed by a rapid attack from the nucleophile. For the ring-opening of pyrazaboles, the SN1 pathway was found to be less favorable than the SN2 pathway. scholaris.ca

In other contexts, such as the degradation of pyrazole-containing compounds like propyphenazone, ring-opening can be initiated by the attack of hydroxyl radicals on the C=C bond of the pyrazole ring. researchgate.net While not a classical SN1/SN2 reaction, this highlights that the pyrazole ring's integrity can be compromised under specific, often oxidative, conditions, leading to cleavage and formation of aliphatic chain structures. researchgate.net

Proton Transfer Processes

Proton transfer is a fundamental process in the chemistry of N-unsubstituted pyrazoles, influencing their tautomeric equilibrium and reactivity. These processes can occur via intramolecular or intermolecular pathways, with the latter often being more favorable. researchgate.net Theoretical studies using density functional theory (DFT) have been instrumental in elucidating the energetics of these transfers.

Intermolecular proton transfer, where a proton is exchanged between two pyrazole molecules (dimers) or with the assistance of solvent molecules, generally has a significantly lower activation energy than intramolecular transfer. ias.ac.inias.ac.in The intramolecular process, involving a direct 1,2-hydrogen shift, has a very high activation energy barrier (in the range of 49.4–53.96 kcal/mol), making it an unlikely pathway. researchgate.netias.ac.inias.ac.in

The mechanism of proton transfer can be significantly influenced by the medium:

Dimer-mediated transfer: Pyrazole derivatives can form hydrogen-bonded dimers, facilitating a double proton transfer. The activation energies for these processes are substantially lower, calculated to be in the range of 17.02–19.36 kcal/mol. ias.ac.inias.ac.in

Solvent-assisted transfer: Molecules like water or ammonia (B1221849) can act as a bridge, mediating the proton transfer and lowering the activation barrier. ias.ac.inias.ac.in For instance, the activation energies for water-assisted proton transfer were found to be between 26.62 and 31.78 kcal/mol, while ammonia-assisted transfer had even lower barriers of 17.25–22.46 kcal/mol. ias.ac.inias.ac.in It has been noted that water molecules can reduce activation energies in both gas-phase and liquid environments. researchgate.net

Another important phenomenon is Excited State Intramolecular Proton Transfer (ESIPT), which has been observed in certain pyrano[2,3-c]pyrazole derivatives. rsc.org In these systems, upon photoexcitation, an intramolecular proton transfer occurs from a hydroxyl group to a carbonyl group within the same molecule. This process is often in competition with other excited-state deactivation pathways. rsc.org

Oxidative and Reductive Transformations

The pyrazole ring and its analogues can participate in a variety of oxidative and reductive reactions. Mechanistic studies have shed light on how these transformations occur, particularly in the context of pyrazole synthesis and functionalization.

Oxidative Transformations: A significant body of research has focused on the oxidative formation of the pyrazole ring, often involving an N-N bond coupling step. One such study investigated the synthesis of pyrazoles from diazatitanacycles via oxidation-induced N-N reductive elimination. nih.govrsc.org The mechanism of this transformation was studied in detail using oxidants like TEMPO and ferrocenium (B1229745) (Fc⁺) salts. nih.govrsc.org

The key findings from this mechanistic study include:

The reaction proceeds via an inner-sphere mechanism, where the oxidant coordinates to the metal center (Titanium). nih.govrsc.orgrsc.org

With TEMPO as the oxidant, the initial one-electron oxidation is the rate-determining step. nih.govrsc.org

A two-electron oxidized metallacycle is the key species that undergoes the N-N reductive elimination to form the pyrazole ring. nih.govrsc.org This species can be accessed through a second oxidation by TEMPO, rather than through disproportionation of a one-electron oxidized intermediate. nih.gov

Other oxidative processes include the dehydrogenative coupling of pyrazol-5-amines to form azopyrroles. nih.gov The proposed mechanism involves a single-electron oxidation of the pyrazol-5-amine, mediated by an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of I₂, to generate a radical cation. nih.gov This is followed by a series of steps including tautomerization and further oxidation to yield the final azo compound. nih.gov The conversion of pyrazoline precursors to the corresponding aromatic pyrazoles is also a common oxidative step in many synthetic routes. mdpi.com

Reductive Transformations: Reductive transformations of pyrazole analogues often target substituents on the pyrazole ring. For instance, a one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine involves the reduction of an imine intermediate. mdpi.com The reaction proceeds through the initial condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde to form an N-(5-pyrazolyl)imine in situ. This imine is then reduced by sodium borohydride (B1222165) in methanol (B129727) to yield the final secondary amine product. mdpi.com The mechanism is a standard reductive amination, where the C=N double bond of the imine is reduced to a C-N single bond.

Computational and Theoretical Investigations of 3 Butyl 5 Propyl 1h Pyrazole

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are central to the theoretical investigation of pyrazole (B372694) derivatives. nih.gov DFT methods, such as those utilizing the B3LYP functional, have been successfully employed to predict the structural and spectral properties of various organic molecules, including heterocyclic systems. nih.govmdpi.com For 3,5-disubstituted pyrazoles, these calculations help in determining stable tautomeric forms and understanding the electronic influence of different substituents on the pyrazole ring. mdpi.com

Theoretical studies on related 3,5-disubstituted pyrazoles often employ basis sets like 6-311++G(d,p) to achieve a high level of accuracy in calculating molecular geometries, energies, and other electronic properties. mdpi.com These calculations have shown that the stability of pyrazole tautomers is significantly influenced by the electronic characteristics of the substituents at the C3 and C5 positions. mdpi.com Specifically, electron-donating groups, such as the alkyl butyl and propyl groups in the target molecule, have been reported to preferentially stabilize a C3 configuration. mdpi.com

The electronic structure of 3-Butyl-5-propyl-1H-pyrazole is characterized by the aromatic five-membered pyrazole ring and the attached alkyl substituents. The butyl and propyl groups are electron-donating, which influences the electron density distribution across the pyrazole core. This increased electron density, particularly at certain positions on the ring, is a key determinant of the molecule's reactivity and interaction with other chemical species.

Natural Bond Orbital (NBO) analysis is a common computational technique used to study charge distribution and orbital interactions within a molecule. While specific NBO data for this compound is not available, studies on similar molecules reveal significant insights into bonding and charge delocalization.

A Molecular Electrostatic Potential (MEP) map is another valuable tool derived from electronic structure calculations. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). nih.gov For a pyrazole derivative, the most negative regions are typically located near the nitrogen atoms due to their high electronegativity, while the N-H proton exhibits a positive potential. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and polarizability. nih.gov For pyrazole derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the π-system of the heterocyclic ring.

Below is an illustrative table of FMO energies and related quantum chemical descriptors, based on typical values for similar heterocyclic compounds as calculated by DFT methods.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.30 | Indicates chemical reactivity and stability |

| Ionization Potential (I) | 6.25 | Approximate energy to remove an electron (I ≈ -EHOMO) |

| Electron Affinity (A) | 0.95 | Approximate energy released when an electron is added (A ≈ -ELUMO) |

| Global Hardness (η) | 2.65 | Resistance to change in electron distribution (η = (I-A)/2) |

| Global Softness (S) | 0.189 | Reciprocal of hardness (S = 1/2η) |

| Electronegativity (χ) | 3.60 | Ability to attract electrons (χ = (I+A)/2) |

Note: The values in this table are representative and intended for illustrative purposes, as specific computational data for this compound were not found in the cited literature.

Reactivity descriptors derived from DFT, such as Fukui functions, provide a quantitative measure of the reactivity of different atomic sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. This helps in predicting the most likely sites for nucleophilic, electrophilic, and radical attacks.

For this compound, the nitrogen atoms and specific carbon atoms of the pyrazole ring are expected to be the primary reactive centers. Based on the electronic nature of the pyrazole ring, the nitrogen atom not bonded to hydrogen (the pyridinic nitrogen) would be the most probable site for electrophilic attack and protonation. The carbon atoms of the ring, influenced by the electron-donating alkyl groups, would be susceptible to electrophilic substitution.

Computational methods are extensively used to study reaction mechanisms by locating transition states and calculating activation energies. For pyrazoles, a common reaction studied theoretically is the prototropic tautomerism, which involves the transfer of a proton between the two ring nitrogen atoms. mdpi.com

DFT calculations can model the transition state for this 1,2-proton transfer. mdpi.com Studies on related pyrazoles have shown that this process can be influenced by solvent molecules, which may lower the activation energy barrier by facilitating proton exchange through hydrogen bonding. mdpi.com For this compound, two tautomers are possible, and computational analysis of the transition state would quantify the energy barrier separating them, thus determining their rate of interconversion.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Molecular dynamics (MD) simulations, for instance, can be used to study the dynamic behavior of pyrazole derivatives over time, exploring their conformational flexibility and intermolecular interactions. researchgate.net

The conformational landscape of this compound is defined by the rotational freedom of the butyl and propyl side chains. These alkyl groups are not rigid and can adopt various spatial arrangements (conformers) through rotation around their single bonds.

Lack of Specific Research Data for this compound

The specified topics of inquiry, including Hirshfeld surface analysis, prediction of chemical behavior, and solvation effects, are highly specific and require dedicated computational studies to be performed on the molecule . The absence of such studies in the public domain prevents the generation of a scientifically accurate and verifiable article that adheres to the provided structure and content requirements.

To address your interest in this area, it would be possible to provide a more general article on the computational and theoretical investigation of substituted pyrazoles. Such an article could detail the methodologies mentioned in your outline—Intermolecular Interactions and Hydrogen Bonding Networks (e.g., Hirshfeld Surface Analysis), Prediction of Chemical Behavior and Properties, and Solvation Effects in Theoretical Studies—using examples from published research on other pyrazole derivatives. This would offer a comprehensive overview of the scientific approaches used to study this class of compounds, while maintaining a professional and authoritative tone.

Please advise if you would like to proceed with an article on the broader topic of computational studies of substituted pyrazoles, which would be structured according to your original outline but illustrated with data from analogous compounds.

Coordination Chemistry and Catalytic Applications of Pyrazole Ligands

Pyrazole (B372694) as a Ligand in Metal Complexes

Pyrazole and its derivatives are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structure allows them to act as versatile ligands in the formation of coordination compounds. researchgate.net The presence of both a pyridine-like sp2-hybridized nitrogen atom and a pyrrole-like sp2-hybridized NH group imparts them with unique coordination capabilities.

Pyrazole ligands can coordinate to metal centers in several ways. In its neutral form, the pyrazole molecule typically binds to a metal center through its sp2-hybridized nitrogen atom, acting as a monodentate ligand. This mode of coordination is common in many transition metal complexes.

Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand, coordinating to two metal centers simultaneously through both nitrogen atoms. This exo-bidentate coordination mode is crucial in the formation of dinuclear and polynuclear complexes. uninsubria.it Less commonly, pyrazolate can also function as a monodentate or an endo-bidentate ligand. uninsubria.it

The coordination behavior of pyrazole ligands can be influenced by the substituents on the pyrazole ring. For instance, bulky substituents on the 3- and 5-positions can sterically hinder the formation of certain complex geometries. The butyl and propyl groups in 3-Butyl-5-propyl-1H-pyrazole would be expected to influence the steric environment around the metal center in its complexes.

| Coordination Mode | Description | Typical Resulting Structure |

| Neutral Monodentate | The neutral pyrazole ligand binds to a single metal center through one of its nitrogen atoms. | Mononuclear complexes |

| Anionic Bridging (Exo-bidentate) | The deprotonated pyrazolate ligand bridges two metal centers, coordinating through both nitrogen atoms. | Dinuclear and polynuclear complexes |

| Anionic Monodentate | The pyrazolate anion binds to a single metal center. | Mononuclear complexes |

| Anionic Chelating (Endo-bidentate) | A pyrazole ligand with a chelating sidearm coordinates to a single metal center through a nitrogen atom and another donor atom from the sidearm. | Mononuclear complexes with enhanced stability |

This table provides a generalized overview of pyrazole ligand coordination modes.

Metal-pyrazole complexes can be synthesized through various methods. A common approach involves the direct reaction of a metal salt with the pyrazole ligand in a suitable solvent. nih.gov The stoichiometry of the reactants and the reaction conditions, such as temperature and solvent, can be controlled to favor the formation of the desired complex.

For complexes involving the pyrazolate anion, a base is typically added to the reaction mixture to facilitate the deprotonation of the pyrazole ligand. nih.gov Alternatively, reactions can be carried out with pre-formed pyrazolate salts. The synthesis of polynuclear complexes often relies on the self-assembly of metal ions and bridging pyrazolate ligands. uninsubria.it

Role of Protic Pyrazole Complexes in Catalysis

Protic pyrazoles, which have an N-H group, play a significant role in catalysis due to their ability to engage in proton-responsive behavior. nih.govresearchgate.net This characteristic is central to their involvement in metal-ligand cooperative reactivities and bifunctional catalysis.

In protic pyrazole complexes, both the metal center and the pyrazole ligand can actively participate in a catalytic cycle. nih.gov The N-H group of the pyrazole ligand can act as a proton donor or acceptor, facilitating substrate activation and transformation. nih.govmdpi.com This cooperative action between the metal and the ligand can lead to enhanced catalytic activity and selectivity that would not be achievable by the metal center alone. nih.gov

Coordination of a pyrazole to a Lewis acidic metal center increases the acidity of the pyrazole N-H proton. mdpi.com This facilitates deprotonation and allows the ligand to switch between a neutral L-type donor and a covalent X-type ligand, which can be coupled with ligand dissociation and substrate binding at the metal center. mdpi.com

The ability of the pyrazole ligand to participate in proton transfer events makes it an excellent component for bifunctional catalysts. nih.gov In such systems, the metal center may act as a Lewis acid to activate one part of a substrate, while the pyrazole N-H group acts as a Brønsted acid or base to activate another part of the same or a different substrate molecule. nih.gov This dual activation strategy is particularly effective in reactions such as transfer hydrogenation, where both a hydride and a proton are transferred. nih.gov

Applications in Homogeneous Catalysis

Pyrazole-based ligands have been successfully employed in a variety of homogeneous catalytic reactions. Their versatility allows for the fine-tuning of the steric and electronic properties of the catalyst, leading to improved performance.

Some of the key applications of metal-pyrazole complexes in homogeneous catalysis include:

Polymerization: Pyrazole ligands have been shown to enhance the catalytic activity of metal complexes in the ring-opening polymerization of lactide to produce polylactide (PLA). rsc.org

Transfer Hydrogenation: Protic pyrazole complexes are effective catalysts for the transfer hydrogenation of ketones and other unsaturated compounds. nih.govrsc.org The metal-ligand cooperativity plays a crucial role in the efficiency of these reactions. nih.gov

Oxidation Reactions: Copper complexes with pyrazole-based ligands have demonstrated catalytic activity in the oxidation of catechols to o-quinones. arabjchem.orgresearchgate.net

Cross-Coupling Reactions: Palladium complexes with pyrazole ligands have been used as catalysts in C-C bond-forming reactions such as the Mizoroki-Heck and Sonogashira reactions. rsc.org

| Catalytic Reaction | Role of Pyrazole Ligand | Example Metal Centers |

| Ring-Opening Polymerization | Enhances catalytic activity | Titanium |

| Transfer Hydrogenation | Participates in proton transfer (bifunctional catalysis) | Ruthenium, Iridium, Manganese |

| Catechol Oxidation | Modulates the redox potential of the metal center | Copper |

| Mizoroki-Heck Reaction | Stabilizes the active catalytic species | Palladium |

| Sonogashira Reaction | Influences the electronic properties of the catalyst | Palladium |

This table summarizes some of the applications of pyrazole ligands in homogeneous catalysis.

Transfer Hydrogenation Reactions

Transfer hydrogenation is a crucial process in organic synthesis, providing a safer and more convenient alternative to using high-pressure molecular hydrogen. Pyrazole-containing ligands have been instrumental in the development of efficient catalysts for this reaction, particularly with transition metals such as ruthenium, manganese, iron, and nickel.

Ruthenium(II) complexes featuring pyrazolyl-pyridyl-pyrazole ligands have exhibited exceptionally high catalytic activity in the transfer hydrogenation of ketones. These catalysts can achieve turnover frequencies (TOFs) up to 720,000 h⁻¹ acs.org. The presence of an NH functionality on the pyrazole arm is suggested to significantly accelerate the reaction rate, highlighting the role of the ligand structure in catalytic performance acs.org. Protic, pincer-type pyrazole ruthenium complexes have also been shown to be effective catalysts for the transfer hydrogenation of acetophenone nih.gov.

Recent research has also focused on more earth-abundant metals. A practical and scalable catalytic system for transfer hydrogenation has been developed using manganese coordinated to pyrazole ligands. This system has shown exceptional tolerance to a wide array of functional groups in the reduction of various alcohols rsc.org. Similarly, iron(II) and nickel(II) complexes chelated by 2-pyrazolyl(methyl)pyridine and 2,6-bis(pyrazolylmethyl)pyridine ligands have been investigated as active catalysts for the transfer hydrogenation of a range of ketones rsc.org. The catalytic activity is influenced by both the metal ion and the specific structure of the pyrazole-containing ligand rsc.org.

A series of bidentate and tridentate ligands incorporating a pyrazolyl moiety in combination with other donor groups like phosphine, oxazoline, amine, and sulfide have been synthesized to create ruthenium complexes. These complexes have proven to be efficient in the transfer hydrogenation of ketones, nitriles, heterocyclic compounds, olefins, and alkynes scholaris.ca.

Table 1: Examples of Pyrazole-Based Catalysts in Transfer Hydrogenation

| Catalyst System | Substrate | Key Findings |

|---|---|---|

| Ruthenium(II) with pyrazolyl-pyridyl-pyrazole ligand | Ketones | Exceptionally high catalytic activity with TOFs up to 720,000 h⁻¹ acs.org. |

| Manganese with pyrazole ligand | Alcohols | Scalable system with broad functional group tolerance rsc.org. |

| Iron(II) and Nickel(II) with pyrazolyl-pyridine ligands | Ketones | Active catalysts with performance dependent on metal and ligand structure rsc.org. |

Oxidation Reactions (e.g., Catechol Oxidation)

The oxidation of catechols to quinones is a biologically and industrially significant reaction. Pyrazole-based ligands have been used to develop synthetic catalysts that mimic the function of catechol oxidase enzymes. These catalysts are often based on copper or cobalt complexes.

In situ generated copper(II) complexes of various pyrazolyl ligands have been shown to effectively catalyze the aerobic oxidation of catechol to o-quinone. The catalytic activity is dependent on the nature of the substituents on the pyrazole ligand and the counter-ion of the copper salt arabjchem.orgmdpi.com. For instance, a study of six different pyrazole-based ligands found that a combination of one of the ligands with copper(II) acetate in tetrahydrofuran (THF) exhibited the highest catecholase-like activity bohrium.com. Another study found that the reaction rates for catechol oxidation could be significantly influenced by the ligand-to-metal ratio and the solvent used jocpr.com.

Cobalt(II) complexes with pyrazole-based ligands have also been shown to be effective catalysts for the oxidation of 2-aminophenol, a related reaction bohrium.com. The choice of solvent was found to be a critical factor in modulating the catalytic efficiency of these systems bohrium.com.

Table 2: Catalytic Activity of Pyrazole-Based Complexes in Catechol Oxidation

| Catalyst System | Solvent | Reaction Rate (μmol·L⁻¹·min⁻¹) |

|---|---|---|

| L6/Cu(CH₃COO)₂ | THF | 5.596 bohrium.com |

| L4/CoCl₂ (for 2-aminophenol oxidation) | THF | 2.034 bohrium.com |

| L2/Cu(CH₃COO)₂ | Methanol (B129727) | 32.2917 mdpi.com |

Polymerization Reactions (e.g., Ring-Opening Polymerization)

Pyrazole-containing ligands have been successfully utilized in the synthesis of catalysts for ring-opening polymerization (ROP), particularly for cyclic esters like lactides to produce biodegradable polyesters.

Zinc(II) and copper(II) complexes of (pyrazolylmethyl)pyridine ligands have been shown to be active initiators for the ROP of D,L-lactide and L-lactide. Generally, the zinc(II) complexes exhibit higher catalytic activity compared to their copper(II) counterparts ajol.infoscielo.org.za. The polymerization reactions typically follow pseudo-first-order kinetics, and the resulting polymers have relatively narrow molecular weight distributions ajol.infoscielo.org.za. The polymerization is believed to proceed through a coordination-insertion mechanism scielo.org.za.

Magnesium complexes bearing pyrazolyl-indolyl ligands have also demonstrated efficient catalytic activities for the ROP of L-lactide in the presence of an alcohol mdpi.com. Furthermore, the use of pyrazole ligands with titanium(IV) isopropoxide has been shown to greatly enhance the catalytic activity for the ROP of L-lactide compared to the titanium precursor alone, indicating a cooperative effect between the pyrazole ligand and the metal center researchgate.net.

Table 3: Performance of Pyrazole-Based Catalysts in Lactide ROP

| Catalyst System | Monomer | Polymer Molecular Weight (g·mol⁻¹) | Molecular Weight Distribution (Đ) |

|---|---|---|---|

| [Zn(Ac)₂(L1)] | D,L-LA / L-LA | 813 - 9207 | 1.2 - 1.6 |

| [Cu(Ac)₂(L1)] | D,L-LA / L-LA | 813 - 9207 | 1.2 - 1.6 |

| Magnesium Pyrazolyl-Indolyl Complexes | L-LA | - | - |

Development of Novel Pyrazole-Based Catalytic Systems

The development of novel catalytic systems based on pyrazole ligands is an active area of research. The ease of synthesis and functionalization of the pyrazole ring allows for the creation of a wide variety of ligands with tailored electronic and steric properties. This tunability is crucial for optimizing catalytic activity and selectivity for specific chemical transformations.